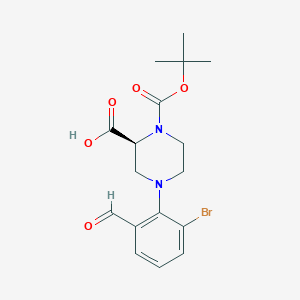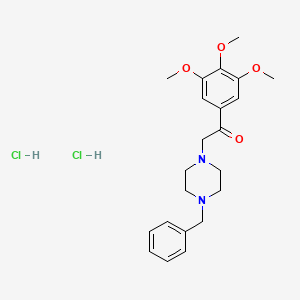
L-Canaline dipicrate crystalline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Canaline dipicrate can be synthesized through the reaction of L-canavanine with barium hydroxide under refluxing conditions. The reaction involves heating D,L-canavanine sulfate with 25% barium hydroxide for 48 hours. The excess barium hydroxide is then removed by adding ammonium carbonate and filtering the resulting barium carbonate. The reaction mixture is evaporated to dryness to remove excess ammonia and redissolved in boiling water containing two mole equivalents of picric acid. The solution is allowed to cool, resulting in the formation of crystalline L-canaline dipicrate .
Industrial Production Methods
Industrial production methods for L-canaline dipicrate are not well-documented, likely due to its primary use in research settings. the synthesis process described above can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
L-Canaline dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert L-canaline dipicrate into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-canaline dipicrate include barium hydroxide, ammonium carbonate, and picric acid. The reactions typically occur under refluxing conditions, with heating and subsequent cooling to facilitate crystallization.
Major Products Formed
The major products formed from the reactions of L-canaline dipicrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
L-Canaline dipicrate has several scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis due to its unique reactivity.
Biology: The compound is studied for its potential biological effects, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of L-canaline dipicrate, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of L-canaline dipicrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of ornithine aminotransferase, an enzyme involved in amino acid metabolism. By inhibiting this enzyme, L-canaline dipicrate disrupts the normal metabolic processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
L-Canaline dipicrate is structurally similar to other amino acid analogs, such as L-canavanine and L-cycloserine. it is unique in its specific reactivity and potential applications. Similar compounds include:
L-Canavanine: An amino acid analog with similar structural properties but different biological effects.
L-Cycloserine: Another amino acid analog used in research and medicine, particularly in the treatment of tuberculosis.
Eigenschaften
CAS-Nummer |
39665-21-9 |
|---|---|
Molekularformel |
C16H16N8O17 |
Molekulargewicht |
592.3 g/mol |
IUPAC-Name |
(2S)-2-amino-4-aminooxybutanoic acid;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H10N2O3/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3(4(7)8)1-2-9-6/h2*1-2,10H;3H,1-2,5-6H2,(H,7,8)/t;;3-/m..0/s1 |
InChI-Schlüssel |
PHHPPJZEEWPEPW-VYFHOAEYSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CON)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


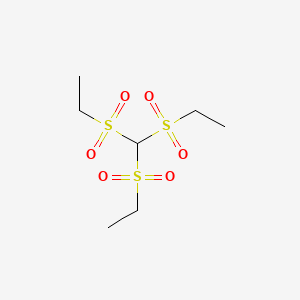


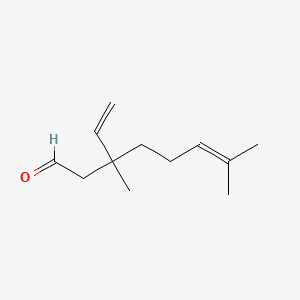
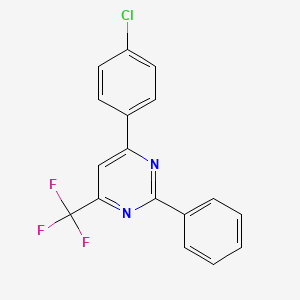
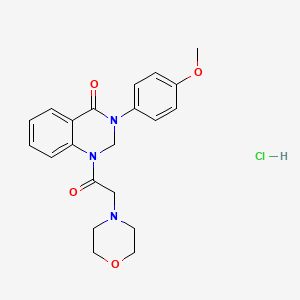
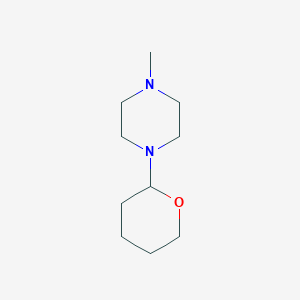
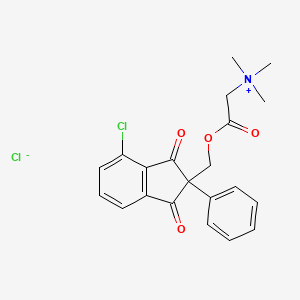
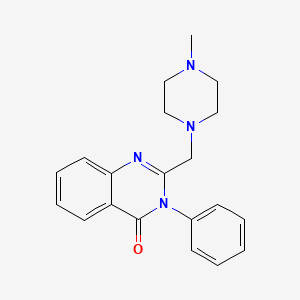
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
